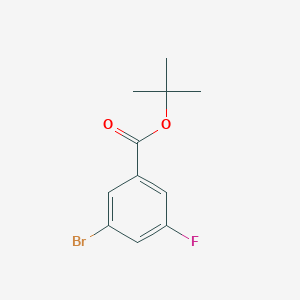

Tert-butyl 3-bromo-5-fluorobenzoate

Description

Tert-butyl 3-bromo-5-fluorobenzoate is an aromatic ester derivative featuring a tert-butyl ester group at the benzoate position, with bromo and fluoro substituents at the 3- and 5-positions of the benzene ring, respectively. This compound is of significant interest in organic synthesis due to its utility as a protected carboxylic acid intermediate and its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitated by the bromo substituent . The tert-butyl group enhances steric bulk and stability under basic conditions, while the electron-withdrawing fluorine and bromine atoms modulate electronic effects on the aromatic ring.

Properties

IUPAC Name |

tert-butyl 3-bromo-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWYCQKQGVXHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-bromo-5-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-bromo-5-fluorobenzoic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-bromo-5-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions typically occur under mild conditions with solvents like ethanol or acetonitrile.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used as reducing agents in anhydrous ether or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include tert-butyl 3-azido-5-fluorobenzoate, tert-butyl 3-thio-5-fluorobenzoate, and tert-butyl 3-amino-5-fluorobenzoate.

Reduction Reactions: The major product is tert-butyl 3-bromo-5-fluorobenzyl alcohol.

Oxidation Reactions: Products include tert-butyl 3-bromo-5-fluorobenzoic acid and other oxidized derivatives.

Scientific Research Applications

Tert-butyl 3-bromo-5-fluorobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: this compound is used in medicinal chemistry for the development of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-fluorobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-bromo-5-fluorobenzoate can be compared to related benzoate esters and halogenated aromatic compounds. Key differences arise from substituent positions, ester groups, and electronic properties.

Structural Analogues: Positional Isomers and Ester Variations

a. Tert-butyl 2-bromo-5-fluorobenzoate

- Structure : Bromo at position 2, fluoro at position 5.

- Reactivity : The bromo group at position 2 may exhibit different electronic effects compared to position 3 due to meta vs. para directing influences. This alters its suitability for regioselective cross-coupling reactions .

- Synthetic Applications : Less commonly reported in coupling reactions compared to 3-bromo isomers, possibly due to steric hindrance near the ester group.

b. Methyl 3-bromo-5-fluorobenzoate

- Structure : Methyl ester instead of tert-butyl.

- Physical Properties : Lower molecular weight (233.04 g/mol vs. ~275–300 g/mol for tert-butyl analogues) and higher polarity, as indicated by a refractive index of 1.5345 .

- Reactivity : Methyl esters are more prone to hydrolysis under acidic or basic conditions, whereas tert-butyl esters require strong acids (e.g., TFA) for cleavage .

c. Ethyl 5-bromo-2-fluorobenzoate (CAS 612835-53-7)

- Structure : Ethyl ester with bromo at position 5 and fluoro at position 2.

Halogenation and Steric Variations

a. Tert-butyl 4-bromo-2,6-difluorobenzoate (CAS 955887-09-9)

- Structure : Bromo at position 4 and two fluoro groups at positions 2 and 6.

b. Tert-butyl 4-bromo-2-fluorobenzoate (CAS 1958100-37-2)

- Structure : Bromo at position 4 and fluoro at position 2.

- Reactivity : The bromo group at position 4 may participate in coupling reactions with different regioselectivity compared to the 3-position isomer .

Data Table: Key Properties of Selected Compounds

*Estimated based on tert-butyl ester analogues.

Biological Activity

Tert-butyl 3-bromo-5-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by the presence of a tert-butyl ester group and halogen substituents (bromine and fluorine) on the benzene ring. The molecular formula is CHBrFO, which contributes to its lipophilicity and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The presence of bromine and fluorine enhances the reactivity of the compound, facilitating nucleophilic substitution reactions that are essential for its interaction with biological targets.

- Signal Transduction Modulation : The compound can influence various biochemical pathways, including signal transduction and gene expression, which are critical in cellular responses to stimuli.

- Antimicrobial and Anticancer Potential : Similar compounds have shown antimicrobial and anticancer activities, suggesting that this compound may also exhibit these properties.

Antimicrobial Activity

A study comparing various benzoate derivatives found that compounds with similar structures to this compound demonstrated significant antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Anticancer Activity

Research has indicated that halogenated benzoates can exhibit anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation in vitro. A notable case study involved testing on human cancer cell lines, where the compound exhibited dose-dependent cytotoxicity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 15 | |

| Tert-butyl 4-bromo-3-fluorobenzoate | Anticancer | 20 | |

| Tert-butyl 3-bromo-2-fluorobenzoate | Antimicrobial | 10 |

Case Studies

- Anticancer Efficacy : In a study published in Bioconjugate Chemistry, researchers evaluated the anticancer potential of several fluorinated benzoates. This compound was included in a panel of compounds tested against breast cancer cell lines, revealing promising results with an IC50 value indicating effective growth inhibition .

- Comparative Analysis : A comparative study highlighted the differences in biological activity between various substituted benzoates. This compound was noted for its unique substitution pattern, which contributed to enhanced lipophilicity and cellular uptake compared to its analogs .

Q & A

Basic: What are the key considerations for synthesizing tert-butyl 3-bromo-5-fluorobenzoate, and how can experimental protocols be optimized?

Methodological Answer:

The synthesis of this compound involves esterification of 3-bromo-5-fluorobenzoic acid with tert-butanol under acidic catalysis. Key factors include:

- Reagent Purity : Ensure high-purity starting materials (e.g., 3-bromo-5-fluorobenzoic acid) to avoid side reactions, as impurities like residual acids or halides can lead to undesired substitutions .

- Catalyst Selection : Use sulfuric acid or p-toluenesulfonic acid (PTSA) for esterification, monitoring reaction progress via TLC (hexane:ethyl acetate, 4:1) to optimize reaction time and yield.

- Workup Protocol : Quench the reaction with aqueous NaHCO₃ to neutralize excess acid, followed by extraction with dichloromethane and drying over MgSO₄. Purify via column chromatography (silica gel, gradient elution) .

Advanced: How can substituent effects (bromo, fluoro, tert-butyl ester) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The electronic and steric effects of substituents dictate reactivity:

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the tert-butyl ester may slow transmetallation; use Pd(PPh₃)₄ with aryl boronic acids at 80–100°C in toluene/ethanol .

- Fluoro Group : Electron-withdrawing nature activates the aromatic ring toward electrophilic substitution but may deactivate nucleophilic aromatic substitution. Confirm regioselectivity using DFT calculations (e.g., Gaussian 16) to map electron density .

- Data Analysis : Compare yields and kinetics with analogous compounds lacking the tert-butyl group (e.g., methyl esters) to isolate steric contributions .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.3 ppm for CH₃, ¹H NMR; δ ~80–85 ppm for quaternary C, ¹³C NMR). Fluorine coupling (³J₃,5 = 8–12 Hz) in the aromatic region confirms substitution patterns .

- FT-IR : Confirm ester formation (C=O stretch at ~1720 cm⁻¹) and absence of residual carboxylic acid (O-H stretch absent at 2500–3300 cm⁻¹) .

- GC-MS : Use electron ionization (70 eV) to fragment the ester; monitor m/z 57 (tert-butyl ion) and m/z 217 (aromatic fragment with Br/F) .

Advanced: How can conflicting data on the stability of this compound under acidic or basic conditions be resolved?

Methodological Answer:

- Controlled Degradation Studies :

- Acidic Conditions : Reflux in HCl/THF (1:1) and monitor via HPLC (C18 column, acetonitrile/water). Tert-butyl esters hydrolyze to carboxylic acids; compare degradation rates with tert-butyl benzoate controls .

- Basic Conditions : Stir in NaOH/MeOH (0.1 M) and track by ¹⁹F NMR. Fluorine’s inductive effect may stabilize intermediates; use Arrhenius plots to compare activation energies .

- Mitigation Strategies : Add stabilizing agents like triethylamine in reaction mixtures to scavenge protons .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile reagents .

- Waste Management : Collect halogenated waste separately in labeled containers. Neutralize acidic residues with NaHCO₃ before disposal .

- Emergency Procedures : For spills, absorb with vermiculite, seal in a chemical-resistant bag, and consult institutional hazardous waste guidelines .

Advanced: How can this compound serve as a precursor for synthesizing fluorinated bioactive molecules?

Methodological Answer:

- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups to create fluorinated analogs of pharmaceuticals (e.g., kinase inhibitors). Optimize Pd catalyst loading (1–5 mol%) and ligand (e.g., SPhos) for sterically hindered substrates .

- Nucleophilic Aromatic Substitution : Replace fluorine with amines under high-temperature conditions (DMF, 120°C), but note competing ester hydrolysis; protect the tert-butyl group with trimethylsilyl chloride .

Basic: What computational tools can predict the physicochemical properties of this compound?

Methodological Answer:

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients. Experimental validation via shake-flask method (octanol/water) is recommended .

- Thermodynamic Stability : Perform geometry optimization and frequency calculations (DFT, B3LYP/6-31G*) to assess conformational stability and bond dissociation energies .

Advanced: How do solvent effects influence the crystallization of this compound, and what strategies improve crystal quality for X-ray diffraction?

Methodological Answer:

- Solvent Screening : Test mixtures of ethyl acetate/hexane or acetone/water. Fluorine’s polarity may favor polar aprotic solvents; use differential scanning calorimetry (DSC) to identify optimal supersaturation conditions .

- Seeding : Introduce microcrystals from slow evaporation in a saturated solution. Monitor crystal growth via polarized light microscopy .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- HPLC-DAD : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Compare retention times with commercial standards (if available) .

- Elemental Analysis : Submit samples for CHNBrF analysis; deviations >0.3% indicate impurities .

Advanced: What strategies address low yields in the synthesis of this compound derivatives during scale-up?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.